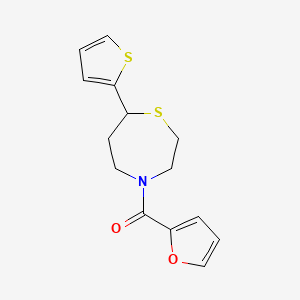

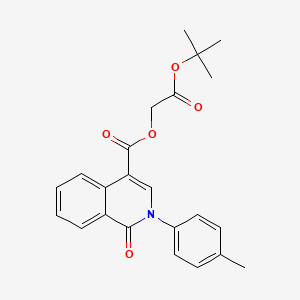

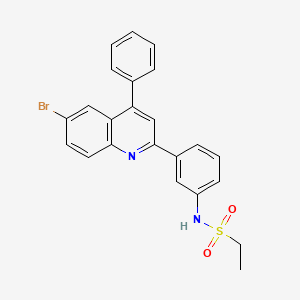

Furan-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential biological activities. This compound is a thiazepane derivative that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Furan-2-yl(phenyl)methanol derivatives have been studied for their potential in various chemical reactions, showing smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively. This process is characterized by good yields, high selectivity, low catalyst loading, and fast reaction times, established through nOe studies and X-ray crystallography (Reddy et al., 2012). Another research utilizing phosphomolybdic acid as a solid acid catalyst demonstrated the efficient synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol through aza-Piancatelli rearrangement with aryl amines (Reddy et al., 2012).

Biological and Pharmacological Potential

A series of furan-2-yl(phenyl)methanone derivatives were synthesized and exhibited promising in vitro protein tyrosine kinase inhibitory activity, with some derivatives performing as well as or better than genistein, a reference compound. Preliminary structure-activity relationships of these compounds indicate their potential as therapeutic agents (Zheng et al., 2011). Additionally, novel furan-2-yl(phenyl)methanones synthesized demonstrated inhibitory activities against vascular smooth muscle cells (VSMC) proliferation in vitro, suggesting their potential application in preventing cardiovascular diseases (Qing-shan, 2011).

Molecular Interactions and Photophysical Properties

The study of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings provided insights into molecular interactions in solid and liquid states through solvatochromic and crystallochromic behaviors. This research contributes to understanding the influence of solvent polarity and hydrogen bonding on molecular properties, with potential applications in material science and molecular engineering (El-Sayed et al., 2003).

Propiedades

IUPAC Name |

furan-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-14(11-3-1-8-17-11)15-6-5-13(19-10-7-15)12-4-2-9-18-12/h1-4,8-9,13H,5-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQHKZRFKUEDSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)

![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765755.png)

![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765767.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2765770.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2765771.png)

![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2765772.png)